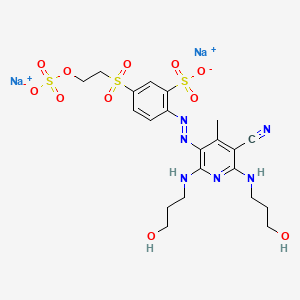
2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt is a complex organic compound It is characterized by its azo group, which is a functional group with the formula R-N=N-R’
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Cyano-2,6-bis((3-hydroxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-((2-(sulphooxy)ethyl)sulphonyl)benzenesulphonic acid, sodium salt typically involves multiple steps:
Formation of the Pyridyl Azo Compound: This step involves the reaction of a pyridine derivative with an azo coupling agent under controlled conditions.
Introduction of Hydroxypropyl Groups: The hydroxypropyl groups are introduced through a nucleophilic substitution reaction.
Sulphonation: The final step involves the sulphonation of the compound to introduce the sulphooxyethyl and sulphonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl groups.
Reduction: The azo group can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the pyridyl and benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, it may be used as a probe to study enzyme activities or as a marker in various assays.
Medicine
Industry
Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulphonyl groups can interact with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Azo Dyes: Compounds with similar azo groups used in dyeing processes.
Sulphonated Aromatics: Compounds with sulphonyl groups used in various industrial applications.
Uniqueness
The combination of the pyridyl azo structure with hydroxypropyl and sulphooxyethyl groups makes this compound unique, providing specific reactivity and applications not found in simpler azo compounds.
Properties
CAS No. |
94158-83-5 |
|---|---|
Molecular Formula |
C21H26N6Na2O11S3 |
Molecular Weight |
680.6 g/mol |
IUPAC Name |
disodium;2-[[5-cyano-2,6-bis(3-hydroxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfonatooxyethylsulfonyl)benzenesulfonate |
InChI |
InChI=1S/C21H28N6O11S3.2Na/c1-14-16(13-22)20(23-6-2-8-28)25-21(24-7-3-9-29)19(14)27-26-17-5-4-15(12-18(17)40(32,33)34)39(30,31)11-10-38-41(35,36)37;;/h4-5,12,28-29H,2-3,6-11H2,1H3,(H2,23,24,25)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
GNADXOFVVANHCS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])NCCCO)NCCCO)C#N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




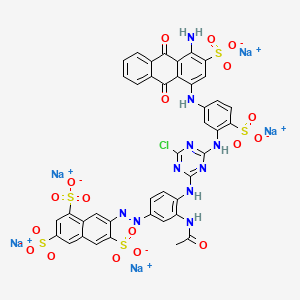
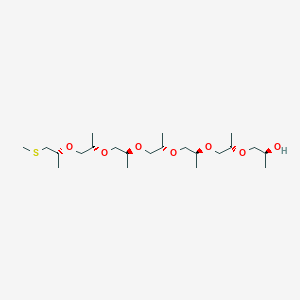
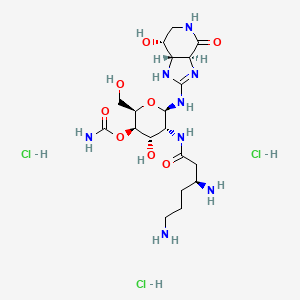
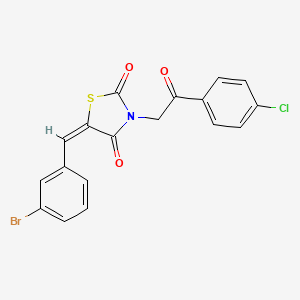
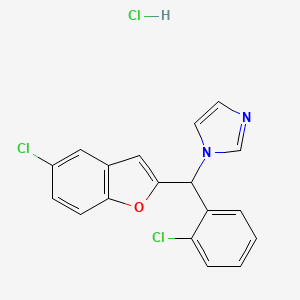
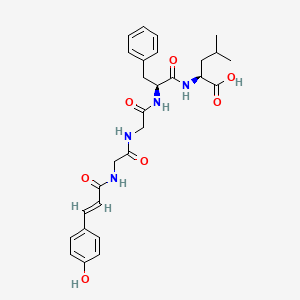
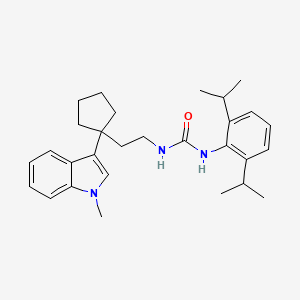
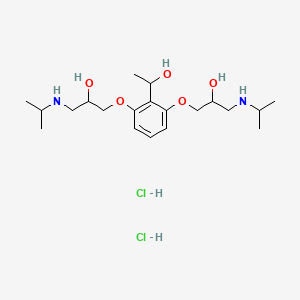
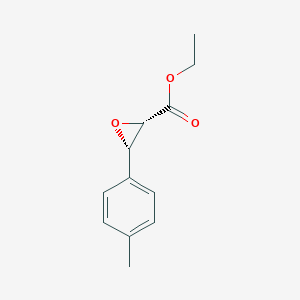

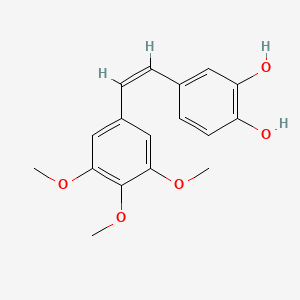
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)
